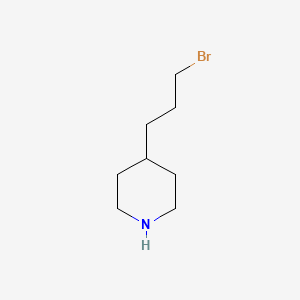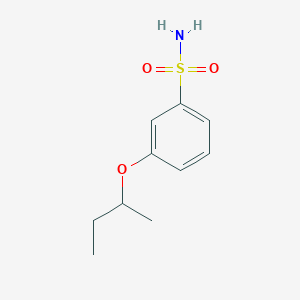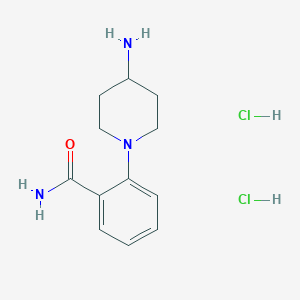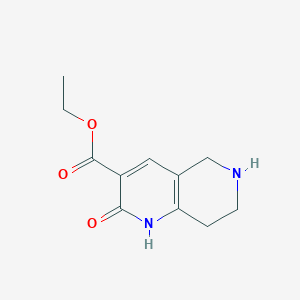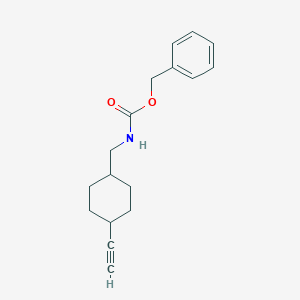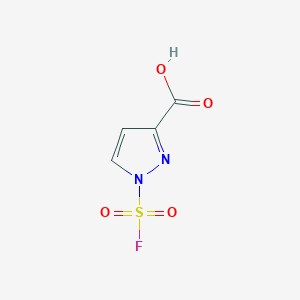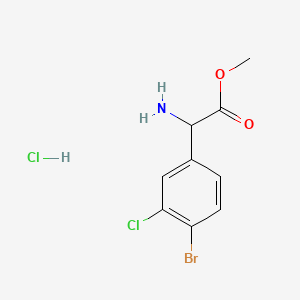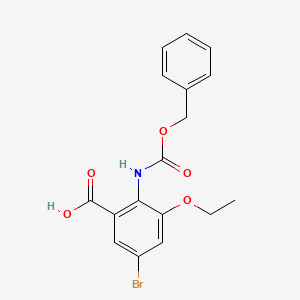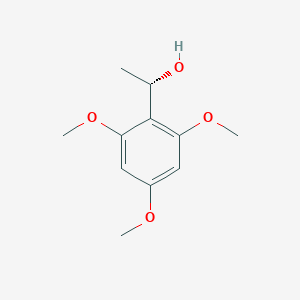
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of three methoxy groups attached to a phenyl ring and an ethan-1-ol moiety. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Methoxylation: Introduction of methoxy groups at the 2, 4, and 6 positions of the phenyl ring. This can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Chiral Reduction: The key step involves the reduction of a ketone intermediate to form the chiral alcohol. This is often achieved using chiral catalysts or reagents such as borane complexes or chiral oxazaborolidine catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methoxylation: Utilizing continuous flow reactors to introduce methoxy groups efficiently.
Chiral Catalysis: Employing robust and scalable chiral catalysts to ensure high enantioselectivity and yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to modulation of their activity.
Pathways: Involvement in biochemical pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(2,4,6-Trimethoxyphenyl)ethan-1-one: The ketone derivative.
1-(2,4,6-Trimethoxyphenyl)ethane: The fully reduced alkane derivative.
Uniqueness
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other derivatives. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(1S)-1-(2,4,6-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3/t7-/m0/s1 |
Clé InChI |
OSDJJQHSRCSLPC-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1OC)OC)OC)O |
SMILES canonique |
CC(C1=C(C=C(C=C1OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
